molecular formula C11H11BrO B8469594 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one

2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one

Cat. No.: B8469594
M. Wt: 239.11 g/mol
InChI Key: QETZSZNCWLMCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone

InChI

InChI=1S/C11H11BrO/c12-7-11(13)10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2

InChI Key

QETZSZNCWLMCSR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bromine (6.8 g) is slowly added to a stirred solution of 1-(2,3-dihydro-1H-inden-2-yl)ethanone (6.8 g) in 200 ml of dry ether, while keeping the temperature at +10° C. The rate of the addition of bromine is controlled so that the colour due to one added portion of bromine has been discharged before another portion is added. When the addition is complete, the ethereal solution is washed four times with 3M sodium carbonate solution, and is then washed three times with water. The ethereal solution is dried with anhydrous magnesium sulphate. After removal of the solvent the solid 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone is obtained.
Quantity
6.8 g
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reactant
Reaction Step One
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6.8 g
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reactant
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Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

10 g of pure bromine are rapidly added at 0° C. to a solution of 10 g of 2-acetylindane in 150 ml of anhydrous methanol. After one hour at ambient temperature, 100 ml of water are added and the whole is stirred for 12 hours. After extracting twice with 200 ml of diethyl ether each time, and washing the organic phase with a sodium hydrogen carbonate solution and then with water, the expected product is dried over magnesium sulphate and concentrated.
Quantity
10 g
Type
reactant
Reaction Step One
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10 g
Type
reactant
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Quantity
150 mL
Type
solvent
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Quantity
100 mL
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reactant
Reaction Step Two

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